molecular formula C30H21NS3 B169270 Tris[4-(2-thienyl)phenyl]amine CAS No. 142807-63-4

Tris[4-(2-thienyl)phenyl]amine

Cat. No.: B169270
CAS No.: 142807-63-4
M. Wt: 491.7 g/mol
InChI Key: DXPFPUHRRPAXAO-UHFFFAOYSA-N
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Description

Tris[4-(2-thienyl)phenyl]amine is a heterocyclic organic compound that belongs to the family of triarylamine derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tris[4-(2-thienyl)phenyl]amine can be synthesized through various methods. One common approach involves the electrochemical polymerization of monomers on indium tin oxide surfaces . This method allows for the precise control of the polymerization process, resulting in high-quality films with desirable properties.

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves large-scale electrochemical polymerization techniques. These methods are optimized for high yield and purity, ensuring that the compound meets the stringent requirements for its various applications .

Chemical Reactions Analysis

Types of Reactions

Tris[4-(2-thienyl)phenyl]amine undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its functionality in different applications .

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include ferric chloride and other metal-based oxidants.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Various nucleophiles can be employed to introduce different functional groups into the compound.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield oxidized derivatives, while substitution reactions result in functionalized compounds with enhanced properties .

Scientific Research Applications

Tris[4-(2-thienyl)phenyl]amine has a wide range of scientific research applications:

    Chemistry: It is used in the development of high-contrast electrochromic devices due to its excellent electrochemical properties.

    Biology: The compound’s unique structure makes it a valuable tool for studying various biological processes.

    Industry: this compound is used in the production of advanced materials, including organic light-emitting diodes and solar cells.

Comparison with Similar Compounds

Similar Compounds

    Tris(4-(thiophen-2-yl)phenyl)amine: Similar in structure but with different electrochemical properties.

    Dithienylpyrrole-based copolymers: These compounds share some similarities in their electrochemical behavior but differ in their specific applications.

Uniqueness

Tris[4-(2-thienyl)phenyl]amine stands out due to its unique combination of high electrochemical stability, excellent redox properties, and versatility in various applications. Its ability to form high-quality films through electrochemical polymerization further enhances its appeal for advanced technological applications .

Properties

IUPAC Name

4-thiophen-2-yl-N,N-bis(4-thiophen-2-ylphenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H21NS3/c1-4-28(32-19-1)22-7-13-25(14-8-22)31(26-15-9-23(10-16-26)29-5-2-20-33-29)27-17-11-24(12-18-27)30-6-3-21-34-30/h1-21H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXPFPUHRRPAXAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC=C(C=C2)N(C3=CC=C(C=C3)C4=CC=CS4)C5=CC=C(C=C5)C6=CC=CS6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H21NS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

142807-64-5
Record name Benzenamine, 4-(2-thienyl)-N,N-bis[4-(2-thienyl)phenyl]-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=142807-64-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID00571346
Record name 4-(Thiophen-2-yl)-N,N-bis[4-(thiophen-2-yl)phenyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00571346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

491.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142807-63-4
Record name 4-(Thiophen-2-yl)-N,N-bis[4-(thiophen-2-yl)phenyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00571346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

First, 1 g (2 mmol) of tris(4-bromophenyl)amine (Aldrich) was dissolved in 100 ml of toluene, and then 2.9 ml (4.5 eq.) of 2-tributylstannylthiophene and 27 mg (1.1%) of Pd(PPh3)4 were added thereto. The mixture was refluxed under a nitrogen atmosphere for 12 hours. The reaction mixture was allowed to cool to room temperature, washed with brine twice, and dried over MgSO4. After the solvent was evaporated, the obtained residue was washed with petroleum ether (PE), and dried, affording 0.87 g (yield: 85%) of tris[4-(2-thienyl)phenyl]amine as a pale yellow solid.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
2.9 mL
Type
reactant
Reaction Step Two
Quantity
27 mg
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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